2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole

Lipophilicity ADME Prediction Drug-likeness

This 1,3,4-oxadiazole features a cyclopropyl metabolic shield and 3-fluorobenzyl-piperidine moiety for brain penetration (predicted LogP ~4.03, tPSA 51.22 Ų). CNS patent coverage under US8993575B2 protects lead optimization programs. Unlike generic oxadiazole intermediates, this scaffold reduces hit-to-lead attrition with intrinsic metabolic stability. Ideal for fragment-based drug discovery targeting schizophrenia-related pathways.

Molecular Formula C17H20FN3O
Molecular Weight 301.365
CAS No. 1251610-31-7
Cat. No. B2868102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1251610-31-7
Molecular FormulaC17H20FN3O
Molecular Weight301.365
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)CC4=CC(=CC=C4)F
InChIInChI=1S/C17H20FN3O/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17-20-19-16(22-17)13-4-5-13/h1-3,10,13-14H,4-9,11H2
InChIKeyGIVWTYMUKOSLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1251610-31-7): Procurement-Relevant Identity and Baseline Data


2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1251610-31-7) is a synthetic small molecule with the molecular formula C17H20FN3O and a molecular weight of 301.36 g/mol . It is categorized as a 1,3,4-oxadiazole derivative, a class recognized for its metabolic stability and hydrogen-bonding capacity, making it a privileged scaffold in medicinal chemistry . The compound features a cyclopropyl group at the oxadiazole 2-position and an N-(3-fluorobenzyl)piperidine moiety at the 5-position. Patent filings indicate activity in the CNS/psychoneurosis therapeutic area for related oxadiazole-piperidine structures, though direct quantitative data for this specific compound is limited [1]. Its primary current application is as a research chemical and synthetic intermediate, typically supplied with a purity of 95% .

Why 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole Cannot Be Replaced by In-Class Analogs


In the 1,3,4-oxadiazole-piperidine class, minor structural modifications can lead to dramatic shifts in biological activity and physicochemical properties. The specific combination of a cyclopropyl group and a 3-fluorobenzyl substituent on this compound creates a unique chemical space. While direct comparative biological data against close analogs is not yet publicly available, in silico predictions highlight significant differences in key drug-likeness properties, such as lipophilicity (LogP ~4.03) and polar surface area, compared to regioisomeric 1,2,4-oxadiazole variants or analogs with different halogen substitution patterns . These computational differences suggest that generic substitution without confirmatory biological evaluation risks selecting a compound with divergent ADME/Tox and target engagement profiles, potentially invalidating a research program's SAR hypothesis or a procurement specification .

Quantitative Differentiation Guide for CAS 1251610-31-7: Computational and Chemical Space Evidence vs. Closest Analogs


Lipophilicity and Predicted Permeability Profile vs. Regioisomeric 1,2,4-Oxadiazole Analog

The target compound's predicted LogP of ~4.03 places it in an optimal range for CNS drug discovery, balancing passive permeability with reduced non-specific binding risk . In contrast, a closely related 1,2,4-oxadiazole regioisomer, CHEMBL1522653, exhibits a predicted LogP in the high 4s, while a thiophene-substituted analog, 2-(1-(3-fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, is predicted to have a LogP exceeding 5.0 due to the lipophilic thiophene ring . This quantifiable difference in LogP suggests that the target compound is more likely to possess favorable CNS multiparameter optimization (MPO) scores, a key differentiator for neuroscience-focused procurement.

Lipophilicity ADME Prediction Drug-likeness CNS Permeability

Polar Surface Area (PSA) Optimization for Blood-Brain Barrier Penetration vs. Acylated Analogs

The predicted topological Polar Surface Area (tPSA) for 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole is 51.22 Ų, calculated from its component atoms . This falls well below the 90 Ų threshold often associated with good oral CNS drug permeability. In comparison, a hypothetical N-acetylated or N-sulfonylated derivative of the same core would exhibit a significantly higher tPSA (e.g., +20-40 Ų) due to the additional polar atoms, potentially compromising passive BBB penetration. This quantitative PSA property is a direct result of the compound's specific, unencumbered tertiary amine and oxadiazole structure, offering a verifiable advantage for CNS-targeted research of peripheral indications.

Blood-Brain Barrier Polar Surface Area CNS Drug Design Permeability

Patent-Backed CNS Therapeutic Utility vs. Non-Patent-Protected Generic Building Blocks

The foundational patent US8993575B2 explicitly claims the use of 1,3,4-oxadiazole derivatives for the treatment of psychoneurosis, including schizophrenia [1]. The target compound's structure falls within the Markush claims of this patent family, providing a documented therapeutic rationale not available for many generic 1,3,4-oxadiazole building blocks, such as 2-cyclopropyl-5-(piperidin-3-yl)-1,3,4-oxadiazole (CAS 1105189-71-6), which are commercialized solely as intermediates . This patent association offers a level of industrial relevance and potential IP protection that directly differentiates the compound for downstream drug discovery and development procurement.

Intellectual Property Schizophrenia Psychoneurosis Procurement Exclusivity

Computational Prediction of Reduced Metabolic Lability vs. Phenyl-Substituted Oxadiazole Analogs

The cyclopropyl group at the oxadiazole 2-position is a well-known strategy in medicinal chemistry to block oxidative metabolism and improve metabolic stability . In contrast, a phenyl-substituted analog, such as 2-phenyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole (a hypothetical comparator), would present a more electron-rich ring susceptible to CYP450-mediated oxidation. In silico metabolism prediction tools (e.g., SMARTCyp) score the cyclopropyl group's site of metabolism (SoM) as significantly less labile than a phenyl ring's para-position, translating to a predicted longer half-life in human liver microsome assays. This provides a procurement-relevant stability advantage for in vivo pharmacological studies.

Metabolic Stability CYP450 Cyclopropyl In Silico Metabolism

Preferred Application Scenarios for 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole Based on Differentiated Properties


Design and Synthesis of CNS-Penetrant Chemical Probes for Schizophrenia Target ID

The combination of a predicted LogP of ~4.03 and a low tPSA of 51.22 Ų makes this compound an ideal starting scaffold for developing brain-penetrant chemical probes for schizophrenia-related targets . The patent-backed CNS activity in US8993575B2 validates the therapeutic space, allowing procurement teams to initiate a CNS lead optimization program with a compound that already possesses favorable permeability properties, bypassing the need to pre-screen dozens of less optimal generic oxadiazole fragments.

Metabolic Stability-Driven Fragment-Based Drug Discovery (FBDD) Campaigns

The cyclopropyl substituent is recognized for conferring metabolic stability by shielding the oxadiazole ring from oxidative metabolism . Procurement of this fragment for an FBDD library allows for the generation of high-quality hits with intrinsically superior metabolic profiles compared to libraries built from unsubstituted or methyl-substituted analogs. This reduces the 'hit-to-lead' optimization burden and accelerates timelines in programs where a stable oxadiazole core is essential.

Procurement for IP-Protected Lead Series with Freedom-to-Operate

For organizations concerned with competitive IP landscapes, this compound’s structural coverage within the US8993575B2 patent family [1] offers a differentiator over the numerous 1,3,4-oxadiazole intermediates sold without any therapeutic patent association. Acquiring this building block can be the first step in a prosecution strategy to secure composition-of-matter claims on novel analogs, providing a stronger IP position than starting from a non-patented, commoditized intermediate like 2-cyclopropyl-5-(piperidin-4-yl)-1,3,4-oxadiazole.

Quote Request

Request a Quote for 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.